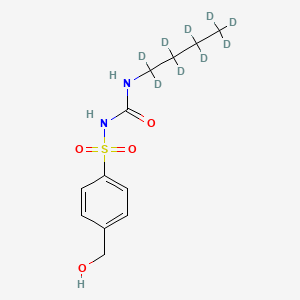
Manióxido A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mannioside A has been extensively studied for its anti-inflammatory properties . It has shown significant activity in reducing carrageenan-induced paw edema in rats . In the field of chemistry, Mannioside A is used as a model compound for studying glycosidic bond formation and hydrolysis . In biology and medicine, it is being explored for its potential therapeutic effects .
Mecanismo De Acción
Target of Action
Mannioside A is a steroidal saponin
Mode of Action
Mannioside A has been found to exhibit significant anti-inflammatory activity . It inhibits carrageenan-induced paw edema in rats , suggesting that it may interact with the biochemical pathways involved in inflammation.
Result of Action
The primary result of Mannioside A’s action is its anti-inflammatory effect . It significantly inhibits carrageenan-induced paw edema in rats , indicating that it can reduce inflammation in vivo.
Métodos De Preparación
Mannioside A is typically isolated from natural sources, specifically from the stem bark of Dracaena mannii . The isolation process involves extraction with methanol, followed by fractionation using ethyl acetate and n-butanol . The compounds are then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Mannioside A undergoes various chemical reactions, including glycosidic bond formation and hydrolysis . Common reagents used in these reactions include acids and bases for hydrolysis and glycosyl donors for glycosidic bond formation . The major products formed from these reactions are typically other glycosides or aglycones .
Comparación Con Compuestos Similares
Mannioside A is unique among steroidal saponins due to its specific glycosidic linkage and the presence of a pennogenin aglycone . Similar compounds include other steroidal saponins such as pennogenin-3-O-β-D-glucopyranoside and pennogenin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→3)]-β-D-glucopyranoside . These compounds share similar biological activities but differ in their glycosidic linkages and aglycone structures .
Propiedades
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-32(45)33(29(42)26(16-40)50-35)51-34-31(44)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35-,36+,37+,38-,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESPHCXEIPYBIA-ROYLHSTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Mannioside A and what is its known biological activity?
A1: Mannioside A is a new steroidal saponin isolated from Dracaena mannii. [] While its detailed structure is not provided in the abstract, saponins are generally known for their complex structures consisting of a steroid or triterpenoid backbone attached to one or more sugar chains. Mannioside A has demonstrated in vivo anti-inflammatory effects. [] Further research is needed to elucidate its specific mechanism of action and potential therapeutic applications.
Q2: Are there other related compounds found in the same plant source as Mannioside A?
A2: While the abstract mentioning Mannioside A does not provide details on other compounds from Dracaena mannii, a related study identifies five new triterpenoid saponins named Manniosides B-F from the leaves of Schefflera mannii (Hook.f.) Harms. [] This finding suggests that the Dracaena and Schefflera genera, both belonging to the same family Araliaceae, might be rich sources of diverse saponins with potential biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













